![molecular formula C11H16F3NO2 B2927472 Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1935266-44-6](/img/structure/B2927472.png)
Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate: is a chemical compound characterized by its unique bicyclic structure and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the trifluoromethyl group and the tert-butyl ester group. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization reactions.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Esterification: Conversion of the carboxylic acid group to the tert-butyl ester using tert-butanol in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxidized derivatives.
Reduction: Reduction of the trifluoromethyl group or other functional groups within the molecule.
Substitution Reactions: Replacement of the trifluoromethyl group or other substituents with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution Reactions: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its unique structure may contribute to the development of new therapeutic agents with improved efficacy and safety profiles.
Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl (6-(trifluoromethyl)piperidin-3-yl)carbamate:
Tert-butyl (R)-6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate: Another bicyclic compound with a similar functional group arrangement.
Uniqueness: Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate stands out due to its unique bicyclic structure and the presence of the trifluoromethyl group, which can impart distinct chemical and biological properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO2/c1-10(2,3)17-9(16)15-5-4-6-7(8(6)15)11(12,13)14/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKCQCJKIGOIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
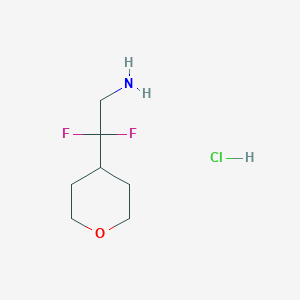
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2927392.png)

![2-bromo-5-chloro-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]pyridine-4-carboxamide](/img/structure/B2927396.png)
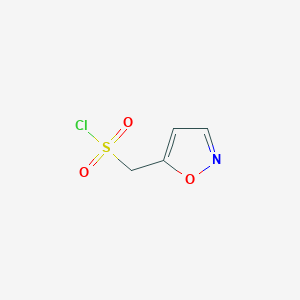
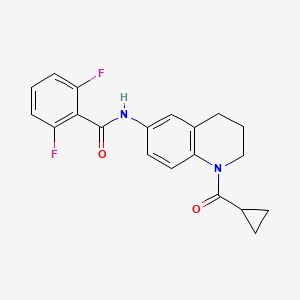
![2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2927401.png)
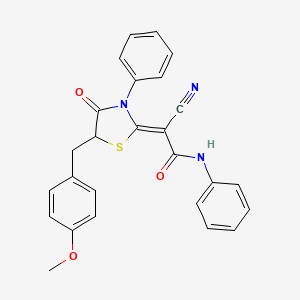
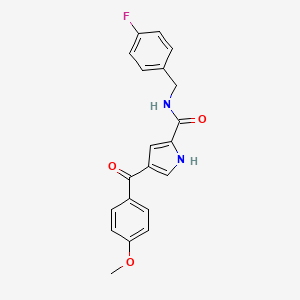

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2927408.png)
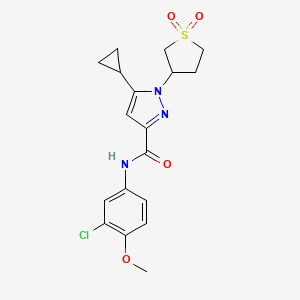
![N-(1-benzylpiperidin-4-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2927411.png)
![3-(4-fluorophenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2927412.png)
